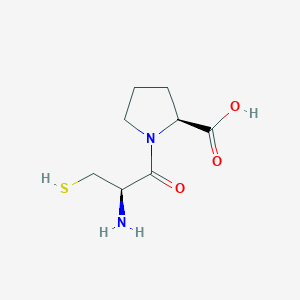Cys-pro
CAS No.:
Cat. No.: VC18189329
Molecular Formula: C8H14N2O3S
Molecular Weight: 218.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H14N2O3S |
|---|---|
| Molecular Weight | 218.28 g/mol |
| IUPAC Name | (2S)-1-[(2R)-2-amino-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C8H14N2O3S/c9-5(4-14)7(11)10-3-1-2-6(10)8(12)13/h5-6,14H,1-4,9H2,(H,12,13)/t5-,6-/m0/s1 |
| Standard InChI Key | ZSRSLWKGWFFVCM-WDSKDSINSA-N |
| Isomeric SMILES | C1C[C@H](N(C1)C(=O)[C@H](CS)N)C(=O)O |
| Canonical SMILES | C1CC(N(C1)C(=O)C(CS)N)C(=O)O |
Introduction
Chemical Structure and Properties
Molecular Composition
Cys-Pro is a linear dipeptide formed by the condensation of L-cysteine’s carboxyl group with L-proline’s amino group. Its IUPAC name is (2S)-1-[(2R)-2-amino-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid, reflecting the stereochemical configuration of its constituent amino acids . The molecule contains a thiol group (-SH) from cysteine and a pyrrolidine ring from proline, conferring both hydrophilicity and conformational rigidity.
Table 1: Key Molecular Properties of Cys-Pro
| Property | Value | Source |
|---|---|---|
| Molecular Formula | PubChem | |
| Molecular Weight | 218.28 g/mol | PubChem |
| XLogP3 | -2.8 | PubChem |
| Hydrogen Bond Donors | 3 | PubChem |
| Rotatable Bonds | 3 | PubChem |
Structural Characteristics
The 2D structure of Cys-Pro features a peptide bond (-CO-NH-) connecting cysteine’s α-carbon to proline’s nitrogen. The 3D conformation, stabilized by the proline ring’s puckering and cysteine’s thiol group, adopts a semi-rigid structure that influences its reactivity and interactions . Computational models reveal that the L-configuration of both amino acids optimizes intramolecular hydrogen bonding, enhancing stability in aqueous environments .
Synthesis and Characterization
Solid-Phase Synthesis
Cys-Pro is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The proline residue is coupled to a resin-bound cysteine, followed by deprotection and cleavage to yield the dipeptide. Recent advancements employ cysteinyl prolyl esters (CPE) for efficient cyclization. For example, cyclo(-Cys-Arg-Gly-Asp-Cys-D-Pro-) derivatives are synthesized using native chemical ligation (NCL), achieving yields of 54–67% .
Cyclization Techniques
Cyclization of Cys-Pro-containing peptides proceeds via an N-to-S acyl shift, forming a thioester intermediate that undergoes diketopiperazine closure. Configurational differences (e.g., D-Pro vs. L-Pro) impact reaction efficiency: DL-configured Cys-Pro esters yield cyclic monomers in >90% purity, whereas LL configurations produce oligomers . This stereoselectivity is critical for designing bioactive peptides.
Table 2: Cyclization Efficiency of Cys-Pro Derivatives
| Peptide Sequence | Configuration | Yield (%) | Purity (%) |
|---|---|---|---|
| cyclo(-Cys-Arg-Gly-Asp-Cys-D-Pro-) | LD | 54 | 95 |
| cyclo(-D-Cys-Arg-Gly-Asp-Cys-D-Pro-) | DD | 67 | 98 |
Biological Significance
Metabolic Role
As a endogenous metabolite, Cys-Pro participates in glutathione metabolism and sulfur amino acid pathways. Its thiol group acts as a redox buffer, while the proline ring modulates protein folding in collagen and elastin . Enzymatic hydrolysis by dipeptidyl peptidases releases free cysteine and proline, contributing to cellular homeostasis.
Enzymatic Interactions
Cys-Pro serves as a substrate for prolidases, enzymes that hydrolyze X-Pro dipeptides. Mutations in prolidase genes lead to impaired Cys-Pro cleavage, linked to dermatological and neurological disorders. Kinetic studies show a of 0.8 mM and of 12 μmol/min/mg for human prolidase, indicating moderate affinity .
Research Applications
Cyclic Peptide Design
Cys-Pro’s structural rigidity makes it ideal for constraining peptide conformations. In a 2024 study, Cys-Pro-containing cyclic RGD peptides exhibited nanomolar inhibition () of αvβ6 integrin, a target in fibrosis and cancer . Modifications like desulfurization (replacing -SH with -H) or methylation (-SCH3) tune hydrophobicity and potency.
Table 3: Inhibitory Activity of Cys-Pro Cyclic Peptides
| Peptide | Modification | (nM) |
|---|---|---|
| 3a | None | 12 |
| 4a | Desulfurized | 85 |
| 5a | Methylated | 8 |
Integrin Binding Mechanisms
Molecular docking reveals that Cys-Pro’s pyrrolidine ring inserts into a hydrophobic pocket on αvβ6 integrin, while the thiol group forms a hydrogen bond with Asp218. The L-configuration at cysteine enhances binding affinity by 3-fold compared to D-cysteine .
Computational and Experimental Data
Computed Physicochemical Properties
Density functional theory (DFT) calculations predict a dipole moment of 4.2 Debye and solvation energy of -15.6 kcal/mol, consistent with its moderate solubility (22 mg/mL in water) . The thiol group’s pKa is 8.4, enabling pH-dependent reactivity.
Spectroscopic Analysis
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume